Cas no 73365-02-3 (tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate)

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- N-Boc-D-Prolinal
- N-t-BOC-D-prolinal
- N-(tert-Butoxycarbonyl)-D-prolinal
- (R)-N-BOC-Prolinal
- (R)-tert-butyl 2-formylpyrrolidine-1-carboxylate
- Boc-D-prolinal
- tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate
- tert-Butyl (R)-2-Formylpyrrolidine-1-carboxylate
- (R)-2-Formylpyrrolidine-1-carboxylic Acid tert-Butyl Ester
- 1-Pyrrolidinecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester, (2R)-
- Boc- D-Prolinal
- PubChem15956
- (r)-(+)-1-boc-2-pyrrolidinecarbaldehyde
- (2R)-N-BOC-prolinal
- N-(t-butoxycarbonyl)D-prolina
- (R)-1-tert-butoxycarbonyl-pyrrolidine-2-carbaldehyde
- Boc-D-Pro-PAM resin (100-200 mesh)
- 73365-02-3
- MFCD01321389
- (2R)-N-tert-Butyloxycarbonylpyrrolidin -2-vlmethanal
- YDBPZCVWPFMBDH-MRVPVSSYSA-N
- 1,1-dimethylethyl (2r)-2-formyl-1-pyrrolidinecarboxylate
- (R)-2-formyl-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
- DTXSID40426548
- (r)-2-formyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- SCHEMBL338312
- AKOS015841247
- (R)-N-Boc-2-Formyl-pyrrolidine
- (R)-t-Butyl 2-formyl-1-pyrrolidinecarboxylate
- EN300-170386
- A837809
- BCP06800
- (R)-2-formyl-pyrrolidine-1-carboxylic acid t-butyl ester
- tert-butyl (2R)-formyl-1-pyrrolidinecarboxylate
- N-(t-butoxycarbonyl)D-prolinal
- (R)-2-Formyl-pyrrolidine-1-carboxylic acid, t-butyl ester
- (R)-2-Formyl-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
- Z1255435319
- N-(t-butoxycarbonyl)-D-prolinal
- tert-butyl-(R)-2-formylpyrrolidine-1-carboxylate
- N-(tert-Butoxycarbonyl)-D-prolinal, 97%
- MFCD00801184
- CS-W008700
- AM20100704
- B5395
- DS-13528
- 2-(R)-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- (R)-1-N-Boc-2-Formylpyrrolidine
-
- MDL: MFCD01321389
- インチ: 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1
- InChIKey: YDBPZCVWPFMBDH-MRVPVSSYSA-N
- ほほえんだ: O(C(N1C([H])([H])C([H])([H])C([H])([H])[C@]1([H])C([H])=O)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 199.12100
- どういたいしつりょう: 199.121
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 46.6
じっけんとくせい
- 色と性状: 固体。
- 密度みつど: 1.059 g/mL at 25 °C(lit.)
- ふってん: 228 °C(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.461(lit.)
- PSA: 46.61000
- LogP: 1.52270
- ようかいせい: まだ確定していません。
- かんど: Air Sensitive
- 光学活性: [α]23/D +83°, neat
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:<0°C
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021942-5g |
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate |
73365-02-3 | 97% | 5g |
¥141 | 2024-05-21 | |
abcr | AB211885-25 g |
N-Boc-D-prolinal, 97%; . |
73365-02-3 | 97% | 25g |
€274.20 | 2023-05-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14740-5g |
(R)-tert-butyl 2-formylpyrrolidine-1-carboxylate |
73365-02-3 | 5g |
¥316.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D375926-50g |
N-(tert-Butoxycarbonyl)-D-prolinal |
73365-02-3 | 97% | 50g |
$1400 | 2023-09-03 | |
Chemenu | CM254807-25g |
N-Boc-D-Prolinal |
73365-02-3 | 95%+ | 25g |
$*** | 2023-05-29 | |
Enamine | EN300-170386-2.5g |
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate |
73365-02-3 | 95% | 2.5g |
$42.0 | 2023-11-13 | |
Chemenu | CM254807-5g |
N-Boc-D-Prolinal |
73365-02-3 | 95+% | 5g |
$105 | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1041043-10g |
(R)-tert-butyl 2-formylpyrrolidine-1-carboxylate |
73365-02-3 | 98% | 10g |
¥282.00 | 2024-07-28 | |
Enamine | EN300-170386-5.0g |
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate |
73365-02-3 | 95% | 5g |
$72.0 | 2023-05-06 | |
Enamine | EN300-170386-50.0g |
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate |
73365-02-3 | 95% | 50g |
$460.0 | 2023-05-06 |
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate 関連文献
-
Monika Bilska-Markowska,Marcin Ka?mierczak Org. Biomol. Chem. 2023 21 1095
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylateに関する追加情報
Professional Introduction to Compound with CAS No. 73365-02-3 and Product Name: Tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate
The compound with the CAS number 73365-02-3 and the product name Tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate represents a significant advancement in the field of chiral chemistry and pharmaceutical intermediates. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in the synthesis of biologically active molecules. The (2R)-configuration of the pyrrolidine ring and the presence of a formyl group at the 2-position make it a versatile building block for drug discovery and development.
In recent years, there has been a growing emphasis on the development of enantiomerically pure compounds in pharmaceutical research. The enantiomeric purity of Tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate is particularly noteworthy, as it allows for the synthesis of chiral drugs with enhanced specificity and reduced side effects. This compound serves as a crucial intermediate in the preparation of various pharmacologically relevant molecules, including protease inhibitors and kinase inhibitors, which are essential in treating a wide range of diseases.
The formyl group in the structure of Tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate provides a reactive site for further functionalization, enabling the attachment of various substituents through condensation reactions. This reactivity has been exploited in the synthesis of complex heterocyclic compounds, which are known for their diverse biological activities. For instance, recent studies have demonstrated its utility in constructing novel pyrrolidinone derivatives, which exhibit promising antimicrobial and anti-inflammatory properties.
One of the most exciting applications of this compound is in the field of asymmetric synthesis. The (2R)-configuration ensures that any derivatives synthesized from it will retain this stereochemical integrity, which is critical for maintaining biological activity. Researchers have leveraged this property to develop efficient synthetic routes to enantiopure intermediates used in the production of antiviral and anticancer agents. The tert-butyl ester group also enhances stability during storage and handling, making it a practical choice for industrial-scale synthesis.
Recent advancements in computational chemistry have further highlighted the significance of Tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate. Molecular modeling studies have revealed that this compound can act as a scaffold for designing molecules with improved binding affinity to target proteins. By incorporating this building block into drug candidates, scientists have been able to optimize key pharmacophoric features, leading to more effective therapeutic agents. These computational insights have guided experimental efforts, resulting in faster and more targeted drug discovery processes.
The versatility of Tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate extends beyond its role as an intermediate. It has also been explored as a ligand in transition metal-catalyzed reactions, where its chiral environment influences reaction outcomes. Such catalytic applications are crucial for achieving high yields and enantiomeric purity in complex synthetic transformations. This dual functionality makes it an invaluable asset in both academic research and industrial settings.
In conclusion, Tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate represents a cornerstone in modern chiral chemistry and pharmaceutical innovation. Its unique structural features, combined with its reactivity and stability, make it an indispensable tool for synthesizing advanced drug candidates. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is set to grow even further, driving advancements in therapeutic development and improving patient outcomes worldwide.
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